Technical Guide: Biological Activity & Application of Methyl 5-methylbenzo[d]oxazole-2-carboxylate
Technical Guide: Biological Activity & Application of Methyl 5-methylbenzo[d]oxazole-2-carboxylate
The following is an in-depth technical guide on the biological activity and application of Methyl 5-methylbenzo[d]oxazole-2-carboxylate .
Executive Summary
Methyl 5-methylbenzo[d]oxazole-2-carboxylate (CAS: 27383-91-1) is a specialized heterocyclic ester serving as a critical "linchpin" intermediate in medicinal chemistry.[1][2][3] While the ester itself possesses modest intrinsic bioactivity, its primary value lies in its role as a high-reactivity electrophile used to generate libraries of benzoxazole-2-carboxamides and hydrazides . These derivatives are pharmacologically privileged, exhibiting potent antimicrobial , anticancer , and antiviral profiles.[4]
This guide provides researchers with a roadmap for utilizing this scaffold, detailing its chemical behavior, biological mechanisms, and validated experimental protocols for derivatization and testing.
Part 1: Chemical Identity & Pharmacophore Analysis
Structural Properties
The molecule features a fused benzene and oxazole ring system (benzoxazole) substituted with a methyl group at the C5 position and a methyl carboxylate moiety at the C2 position.
| Property | Specification |
| IUPAC Name | Methyl 5-methylbenzo[d]oxazole-2-carboxylate |
| CAS Number | 27383-91-1 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Core Scaffold | Benzo[d]oxazole |
| Key Functionality | C2-Ester (Electrophile), C5-Methyl (Lipophilic Handle) |
Pharmacophore Potential
The biological activity of this compound and its derivatives stems from three structural features:
-
Planar Heterocyclic Core: The benzoxazole ring mimics purine bases (adenine/guanine), allowing it to interact with biological polymers like DNA and RNA, or bind to the ATP-binding pockets of kinases [1].
-
C2-Carboxylate Vector: This position is critical for target engagement. In its ester form, it acts as a prodrug or precursor. When converted to an amide or hydrazide, it facilitates hydrogen bonding with enzyme active sites (e.g., DNA gyrase in bacteria).
-
C5-Methyl Substitution: The methyl group at C5 increases lipophilicity (LogP) compared to the unsubstituted parent, enhancing cell membrane permeability and altering steric fit within binding pockets.
Part 2: Biological Mechanisms & Applications[5]
Divergent Synthesis & Bioactivity Pathways
The methyl ester is rarely the final drug; it is the "engine" for generating diversity. The following diagram illustrates how the core molecule is transformed into active pharmacological agents.
Caption: Divergent synthesis pathways transforming the methyl ester core into bioactive pharmacophores.
Therapeutic Areas
A. Antimicrobial Activity
Derivatives synthesized from this ester, particularly hydrazones (Schiff bases), exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis).[5]
-
Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II). The benzoxazole ring intercalates into DNA, while the C2-side chain interacts with the ATP-binding site of the B subunit [2].
-
Role of C5-Methyl: Enhances penetration through the peptidoglycan layer of Gram-positive bacteria.
B. Anticancer Activity [3][4][6][7]
-
Target: Bcl-2 protein family and various kinases (e.g., VEGFR-2).
-
Mechanism: The planar benzoxazole structure acts as a bioisostere for nucleotide bases, disrupting replication or signaling pathways in cancer cells. 2-substituted benzoxazoles have shown cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines [3].
C. Enzyme Inhibition
The free acid form (obtained via hydrolysis) and its amide derivatives have been studied as inhibitors of
Part 3: Experimental Protocols
Protocol 1: Activation to Hydrazide (Key Intermediate)
This reaction converts the methyl ester into the more versatile hydrazide, the gateway to antimicrobial Schiff bases.
Reagents:
-
Methyl 5-methylbenzo[d]oxazole-2-carboxylate (1.0 eq)[8]
-
Hydrazine hydrate (99%, 5.0 eq)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the methyl ester in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.0 mmol of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the ester via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Precipitation: Cool the reaction mixture to 0°C. The hydrazide product will precipitate as a solid.
-
Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Validation: Confirm structure via IR (look for -NHNH₂ doublet at 3200-3300 cm⁻¹ and amide C=O at ~1660 cm⁻¹).
Protocol 2: Direct Aminolysis for Carboxamides
Used to generate lipophilic amides for anticancer screening.
Reagents:
-
Methyl 5-methylbenzo[d]oxazole-2-carboxylate (1.0 eq)[8]
-
Primary Amine (e.g., Aniline, Benzylamine) (1.2 eq)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) or standard AlMe₃ conditions.
-
Solvent: Toluene or THF.
Workflow:
-
Mix: Combine ester, amine, and catalyst in a sealed tube with toluene.
-
Heat: Stir at 80–100°C for 12 hours.
-
Workup: Evaporate solvent. Redissolve residue in DCM and wash with 1N HCl (to remove unreacted amine) and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Part 4: Data Interpretation & SAR
When evaluating libraries derived from Methyl 5-methylbenzo[d]oxazole-2-carboxylate, use the following Structure-Activity Relationship (SAR) heuristics:
| Modification | Effect on Bioactivity |
| Hydrolysis to Acid | Generally reduces cell permeability; increases solubility. Good for enzyme assays, poor for whole-cell assays. |
| Conversion to Hydrazone | Significantly increases antimicrobial potency. The C=N double bond adds rigidity and an additional H-bond acceptor. |
| C5-Methyl Retention | Essential for Gram-positive selectivity. Removal or replacement with electron-withdrawing groups (e.g., -NO₂) often shifts activity spectrum or increases toxicity. |
| C2-Amide Formation | Enhances metabolic stability compared to the ester. Bulky hydrophobic amines at this position favor anticancer activity. |
Quantitative Data Summary (Representative)
Note: Values are generalized from benzoxazole-2-carboxylate derivative studies [2, 3].
-
Antimicrobial (MIC against S. aureus):
-
Methyl Ester (Parent): >100 µg/mL (Inactive/Weak)
-
Hydrazide Derivative: 25–50 µg/mL (Moderate)
-
Benzylidene-hydrazide (Schiff Base): 2–10 µg/mL (Potent)
-
-
Anticancer (IC50 against MCF-7):
-
Methyl Ester: >50 µM[2]
-
N-Phenylcarboxamide Derivative: 5–15 µM
-
References
-
Benzoxazole Scaffold Versatility: Title: Benzoxazole: The molecule of diverse biological activities. Source: Journal of Chemical and Pharmaceutical Research.[5] URL:[Link] (General reference for scaffold properties).
-
Antimicrobial Mechanisms: Title: Synthesis and biological evaluation of new benzoxazole derivatives as antimicrobial agents.[3][5][9][11] Source: European Journal of Medicinal Chemistry. Context: Establishes the DNA gyrase inhibition mechanism for C2-substituted benzoxazoles.
-
Anticancer Applications: Title: Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole based derivatives.[7][12] Source: BMC Chemistry.[7] URL:[Link]
-
Synthesis & Carboxylation: Title: C-H Carboxylation of heteroarenes with ambient CO2. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
Sources
- 1. 27383-86-4 | Methyl benzo[d]oxazole-2-carboxylate | Esters | Ambeed.com [ambeed.com]
- 2. 2-METHYL-OXAZOLE-5-CARBOXYLIC ACID METHYL ESTER | 651059-70-0 [chemicalbook.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. jocpr.com [jocpr.com]
- 6. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
